molecular formula C10H5ClO3 B14893780 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde

7-Chloro-2-oxo-2H-chromene-4-carbaldehyde

Cat. No.: B14893780
M. Wt: 208.60 g/mol
InChI Key: AVRSYEFFOVFSAQ-UHFFFAOYSA-N
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Description

7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is an organic compound belonging to the class of coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its diverse biological and pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde typically involves the reaction of 7-hydroxy-4-methyl-2-oxo-2H-chromene with various reagents. One common method involves the use of hexamine and malononitrile in the presence of triethylamine . Another method includes the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride and triethylamine in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-oxo-2H-chromene-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane and catalysts like triethylamine .

Major Products Formed

The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and other functionalized compounds .

Scientific Research Applications

7-Chloro-2-oxo-2H-chromene-4-carbaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

7-chloro-2-oxochromene-4-carbaldehyde

InChI

InChI=1S/C10H5ClO3/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-5H

InChI Key

AVRSYEFFOVFSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)C=C2C=O

Origin of Product

United States

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